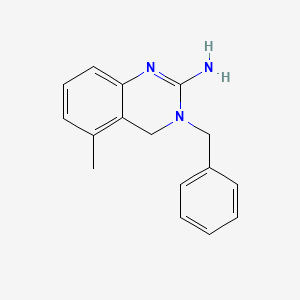
3-benzyl-5-methyl-4H-quinazolin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-5-methyl-4H-quinazolin-2-amine is a quinazoline derivative, a class of compounds known for their diverse biological activities and therapeutic potential. Quinazoline derivatives are nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their wide range of biological activities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-5-methyl-4H-quinazolin-2-amine typically involves the cyclization of 2-aminobenzamides with primary amines. The reaction conditions often require the use of cyclization reagents such as isocyanides, orthoformates, or aldehydes. The synthetic route may also involve the use of metal-mediated reactions, microwave-assisted reactions, or ultrasound-promoted reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反应分析
Types of Reactions: 3-Benzyl-5-methyl-4H-quinazolin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Formation of quinazolinone derivatives.
Reduction: Reduction of the quinazoline ring to produce simpler derivatives.
Substitution: Introduction of different substituents on the quinazoline ring, leading to a variety of derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism by which 3-benzyl-5-methyl-4H-quinazolin-2-amine exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
3-Benzyl-5-methyl-4H-quinazolin-2-amine is compared with other quinazoline derivatives, highlighting its uniqueness:
Similar Compounds: Other quinazoline derivatives, such as 2-methyl-3-phenyl-4H-quinazolin-2-amine and 5-ethyl-3-benzyl-4H-quinazolin-2-amine.
Uniqueness: The presence of the benzyl group at the 3-position and the methyl group at the 5-position distinguishes this compound from others, potentially leading to unique biological activities and therapeutic properties.
属性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC 名称 |
3-benzyl-5-methyl-4H-quinazolin-2-amine |
InChI |
InChI=1S/C16H17N3/c1-12-6-5-9-15-14(12)11-19(16(17)18-15)10-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3,(H2,17,18) |
InChI 键 |
XNXWETZXHGHNON-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2CN(C(=NC2=CC=C1)N)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















